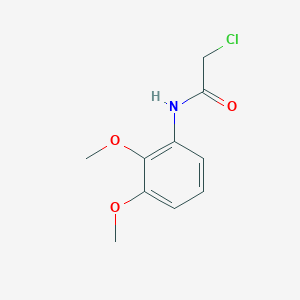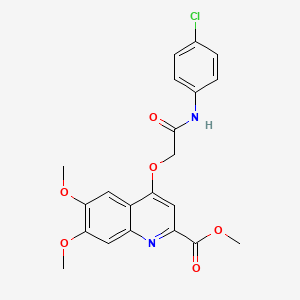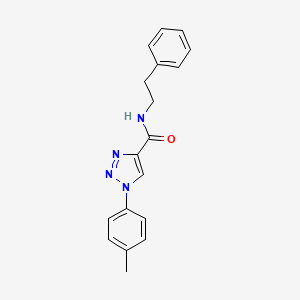
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO3 . It has a molecular weight of 229.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH2). The amide nitrogen is further bonded to a phenyl ring, which is substituted with two methoxy groups (OCH3) at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a solid compound . It has a predicted boiling point of 356.1±37.0 °C and a predicted density of 1.262±0.06 g/cm3 . Its melting point is 58-59 °C .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Research on derivatives of chlorophenoxyacetamide, which share structural similarities with "2-Chloro-N-(2,3-dimethoxyphenyl)acetamide", highlights their potential as pesticides. For instance, new powder diffraction data of some derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, emphasizing their possible use as pesticides. These studies provide diffraction data including experimental and calculated peaks, values of d, and unit-cell parameters, suggesting the significance of such compounds in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Structural Analysis for Medicinal Chemistry
Structural analysis of acetamide derivatives, including those with chloro- and dimethoxy- substitutions, is crucial for understanding their interactions at the molecular level, which is essential in the design of therapeutic agents. For example, the crystal structure analysis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" reveals how molecules are linked via intermolecular interactions, forming chains. Such structural insights are fundamental for the rational design of new compounds with potential therapeutic applications (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative related to chlorophenyl acetamide showed significant antiviral and antiapoptotic effects in vitro, suggesting that derivatives of "2-Chloro-N-(2,3-dimethoxyphenyl)acetamide" could have applications in treating viral infections, such as Japanese encephalitis. This study underscores the therapeutic potential of chlorophenyl acetamide derivatives in antiviral research (Ghosh et al., 2008).
Synthesis and Characterization for Advanced Materials
The synthesis and characterization of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" and its structural analysis reveal the presence of intramolecular H-bonding, which plays a significant role in the compound's properties and interactions. Such studies are crucial for the development of advanced materials and the exploration of their optical properties, which could have applications in fields ranging from material science to photonics (Jansukra et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFANLJHKTBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)


![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)



![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)